molecular formula C7H14O B2564554 (S)-2-Methylhexanal CAS No. 66875-71-6

(S)-2-Methylhexanal

Cat. No. B2564554
CAS RN: 66875-71-6
M. Wt: 114.188
InChI Key: BHVGMUDWABJNRC-ZETCQYMHSA-N
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Description

(S)-2-Methylhexanal, also known as (S)-2-Methylcaproaldehyde, is a colorless liquid with a strong odor. It is an organic compound that belongs to the family of aldehydes. It is primarily used in the fragrance industry as a flavoring agent in food and beverages. In recent years, (S)-2-Methylhexanal has gained significant attention in the scientific community due to its potential applications in various fields, including chemical synthesis and biomedical research.

Scientific Research Applications

Synthesis Improvements

(S)-2-Methylhexanal is involved in synthetic chemistry processes. Bi Jian-hong (2012) improved the synthesis of 2-methylhexan-2-ol, an experiment in organic chemistry, which shortens experiment time and increases yield (Bi Jian-hong, 2012).

Reaction Temperature Influence

The influence of reaction temperature on the cracking mechanism of 2-methylhexane was studied by Bamwenda et al. (1994), showing the formation of various compounds at different temperatures and providing insights into the reaction mechanisms (Bamwenda, Zhao, & Wojciechowski, 1994).

Combustion Modeling

Modeling the ignition of a heptane isomer, 2-methylhexane, is crucial for understanding the combustion behavior of real fuels. Mohamed et al. (2016) updated the kinetic reaction mechanism for 2-methylhexane, improving model performance across extended operating conditions (Mohamed et al., 2016).

Cholesterol Thermal Changes

Derewiaka et al. (2017) identified 5-methylhexanal as a marker of cholesterol polymerization, highlighting its role in understanding cholesterol transformations during thermal processing (Derewiaka, Zaręba, Obiedziński, & Matuszewska-Janica, 2017).

Aromatization on Catalysts

Aberuagba (2001) studied the aromatization reaction of 3-methylhexane on Pt/Al2O3 catalysts, providing insights into the production of aromatic compounds under different atmospheric conditions (Aberuagba, 2001).

Steam Deactivation of Y Zeolites

Yaluris et al. (1999) analyzed the kinetic data of 2-methylhexane cracking on Y zeolites, showing how steam treatment alters product selectivity by changing the rates of various catalytic cycles (Yaluris, Madon, & Dumesic, 1999).

Methanogenic Biodegradation

Laban et al. (2015) investigated the methanogenic biodegradation of iso-alkanes like 2-methylhexane, providing insights into the isomer-specific metabolism under methanogenic conditions (Laban, Dao, Semple, & Foght, 2015).

Catalytic Cracking Mechanisms

Yaluris, Madon, and Dumesic (1997) developed a kinetic model for 2-methylhexane cracking over USY-zeolite-based catalysts, elucidating the reaction selectivity and catalytic cycles (Yaluris, Madon, & Dumesic, 1997).

Low-Temperature Oxidation

Wang et al. (2017) explored the low-temperature oxidation of 2-methylhexane, leading to the development of a detailed kinetic model that includes third O2 addition reactions (Wang et al., 2017).

Stereoisomeric Flavour Compounds

Bartschat and Mosandl (1998) achieved direct enantioseparation of related compounds, aiding in understanding the structure-function relationship in flavor chemistry (Bartschat & Mosandl, 1998).

Electronic Structure and Catalysis

Levitskii et al. (1974) studied the electronic structure of 2-methylhexane, providing insights into its role in catalytic demethylation processes (Levitskii, Minachev, Stankevich, Udal’tsova, & Gyul’maliev, 1974).

Transport-Diffusivities in Silicalite

Paschek and Krishna (2000) conducted kinetic Monte Carlo simulations of 2-methylhexane in silicalite, contributing to the understanding of diffusivity in porous materials (Paschek & Krishna, 2000).

Thermal Properties and Thermodynamics

Messerly and Finke (1971) measured the low-temperature thermal properties of 2-methylhexane, leading to a deeper understanding of the thermodynamics of 2-methylalkanes (Messerly & Finke, 1971).

Conformational Analysis

Crowder (1986) analyzed infrared spectra of 2-methylhexane, contributing to the understanding of its molecular conformations (Crowder, 1986).

properties

IUPAC Name

(2S)-2-methylhexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-3-4-5-7(2)6-8/h6-7H,3-5H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVGMUDWABJNRC-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Methylhexanal

CAS RN

66875-71-6
Record name 2-Methylhexanal, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066875716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYLHEXANAL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W2UHT6RBE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is 2-methylhexanal, and how is it formed in the context of these research papers?

A1: 2-methylhexanal is a branched aldehyde. It's generated as a byproduct during the hydroformylation of 1-hexene, a process where hydrogen (H2) and carbon monoxide (CO) are added to the double bond of 1-hexene in the presence of a catalyst. This reaction primarily yields heptanal (the linear aldehyde), but 2-methylhexanal is often produced as a branched isomer. [, , ]

Q2: Why is the formation of 2-methylhexanal significant in hydroformylation reactions?

A2: The ratio of linear aldehydes (like heptanal) to branched aldehydes (like 2-methylhexanal) is a key indicator of selectivity in hydroformylation. Industrial applications often favor linear aldehydes for their use in plasticizers and detergents. Therefore, researchers aim to develop catalysts and reaction conditions that maximize the production of linear aldehydes while minimizing branched aldehyde formation. [, ]

Q3: How do the research papers describe controlling the formation of 2-methylhexanal during hydroformylation?

A3: The research highlights the impact of various factors on the selectivity of hydroformylation reactions, influencing the ratio of heptanal to 2-methylhexanal:

  • Ligand choice: Different phosphine ligands coordinated to the rhodium catalyst significantly affect the reaction pathway. For instance, diphenyl(pentafluorophenyl)phosphine (II) was found to minimize the undesirable isomerization side reaction that leads to 2-methylhexanal formation. []
  • Solvent: The choice of solvent can impact the reaction outcome. One study found that using protic solvents like ethanol with specific rhodium trialkylphosphine catalysts led to the formation of alcohols (heptanol and 2-methylhexanol) instead of aldehydes. []
  • Reaction conditions: Factors like pressure, temperature, and residence time influence the catalytic cycle, affecting the product distribution. []

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